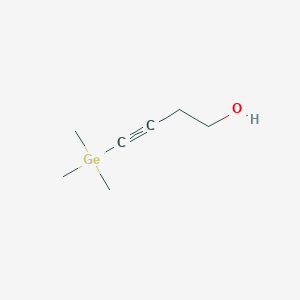

3-Butyn-1-ol, 4-(trimethylgermyl)-

Description

Historical Trajectories and Milestones in Organogermanium Chemistry

The journey of organogermanium chemistry began shortly after the discovery of the element itself. In 1869, Dmitri Mendeleev predicted the existence of an element he called "ekasilicon," which was discovered in 1886 by Clemens Winkler and named germanium. nih.gov Just one year later, in 1887, Winkler also reported the synthesis of the first organogermanium compound, tetraethylgermane. wikipedia.org

Despite this early start, the development of organogermanium chemistry lagged behind that of its lighter group-14 counterpart, silicon, largely due to the higher cost and lower crustal abundance of germanium. wikipedia.org A surge of interest occurred in the mid-20th century and again in the 1970s with the discovery of the biological activities of certain organogermanium compounds, such as 2-carboxyethylgermanium sesquioxide (Ge-132). fishersci.com In recent decades, research has expanded into materials science, with compounds like isobutylgermane used in the deposition of semiconductor films, and into catalysis. wikipedia.orgpaperpublications.org

Table 1: Key Milestones in Organogermanium Chemistry

| Year | Milestone | Significance |

|---|---|---|

| 1886 | Discovery of Germanium | Clemens Winkler isolates the element, confirming Mendeleev's prediction. |

| 1887 | Synthesis of Tetraethylgermane | Winkler prepares the first organogermanium compound. wikipedia.org |

| 1950s | Renewed Interest | Expansion of synthesis and examination of organogermanium compounds. fishersci.com |

| 1970s | Biological Activity | Discovery of the biological properties of compounds like Ge-132 sparks medical research. fishersci.com |

| Present | Advanced Applications | Use in catalysis, materials science (semiconductors, optics), and as highly selective reagents in organic synthesis. nih.govwikipedia.orgpaperpublications.orgresearchgate.net |

The Foundational Significance of Germanium-Carbon Multiple Bonds in Contemporary Synthesis

The germanium-carbon (Ge-C) single bond is generally stable and resistant to air oxidation. wikipedia.org However, compounds featuring multiple bonds between germanium and carbon (germenes, >Ge=C<) or between two germanium atoms (digermenes, >Ge=Ge<; digermynes, –Ge≡Ge–) are a focal point of modern organogermanium research. mdpi.com In accordance with the "double bond rule," these species are typically highly reactive and can often only be isolated when stabilized by very large, bulky organic groups. wikipedia.org This reactivity, stemming from the less effective overlap of p-orbitals in heavier elements compared to carbon, makes them valuable for specialized synthetic transformations.

The structural properties of these multiple bonds are distinct from their carbon analogues; for instance, digermenes are typically non-planar, and digermynes possess a bent C-Ge≡Ge-C core. wikipedia.orgmdpi.com These unique unsaturated organogermanium compounds are being explored as novel ligands for transition metal complexes and for the creation of new germanium-containing polymers. mdpi.com Furthermore, the Ge-C bond in organogermanes can participate in a variety of cross-coupling reactions, where they have recently been shown to act as chemoselective and orthogonal coupling partners, in some cases exhibiting reactivity that surpasses their silicon or boron counterparts. nih.govwikipedia.orgresearchgate.net

Positioning of 3-Butyn-1-ol (B147353), 4-(trimethylgermyl)- within the Landscape of Modern Organogermanium Research and its Conceptual Value

While specific research on 3-Butyn-1-ol, 4-(trimethylgermyl)- is not extensively documented, its structure and conceptual value can be understood by examining its silicon analogue and the general principles of organogermanium chemistry. This compound is a bifunctional molecule containing both a primary alcohol and a terminal alkyne functional group. The terminal alkyne is "protected" by a trimethylgermyl group.

Table 2: Predicted Properties of 3-Butyn-1-ol, 4-(trimethylgermyl)-

| Property | Value |

| Molecular Formula | C₇H₁₄GeO |

| Molecular Weight | 186.78 g/mol |

| CAS Number | Not available |

| Physical Form | Not available in literature |

| Boiling Point | Not available in literature |

| Density | Not available in literature |

The synthesis of this compound can be proposed based on the well-established synthesis of its silicon counterpart, 4-(trimethylsilyl)-3-butyn-1-ol. orgsyn.org The procedure would likely involve the treatment of 3-butyn-1-ol with two equivalents of a strong base, such as a Grignard reagent, to deprotonate both the alcohol and the terminal alkyne. Subsequent reaction with chlorotrimethylgermane (B75237) would install the germyl (B1233479) group at the terminal alkyne position.

Table 3: Proposed Synthesis of 3-Butyn-1-ol, 4-(trimethylgermyl)-

| Reactants | Reagents | Product |

| 3-Butyn-1-ol | 1. 2 eq. Ethylmagnesium bromide2. 1 eq. Chlorotrimethylgermane | 3-Butyn-1-ol, 4-(trimethylgermyl)- |

The conceptual value of this molecule lies in its utility as a versatile synthetic intermediate. The trimethylgermyl group serves as more than just a protecting group for the alkyne's acidic proton; it activates the alkyne for specific reactions and can be a reactive handle itself. The alcohol provides a second, orthogonal site for chemical modification (e.g., oxidation, esterification, or etherification). This allows for sequential, controlled transformations at different ends of the molecule.

Scope and Objectives of Academic Inquiry into the Chemical Compound

Academic inquiry into 3-Butyn-1-ol, 4-(trimethylgermyl)- and related organogermanium alkynols would likely focus on several key areas:

Exploration of Reactivity: A primary objective would be to systematically study the reactivity of the C(sp)-Ge bond. This includes investigations into its cleavage under various conditions (acidic, basic, nucleophilic, or electrophilic) and its participation in metal-catalyzed reactions. Recent studies have shown that organogermanes can be activated for cross-coupling under conditions where analogous silanes are unreactive, making a direct comparison of this compound to its silicon counterpart a compelling research avenue. nih.govresearchgate.net

Development of Synthetic Applications: Research would aim to utilize this compound as a building block in the synthesis of more complex molecules. For instance, the alkyne moiety could be used in cycloaddition reactions, such as the metal-catalyzed [2+2+2] trimerization to form substituted benzene (B151609) rings, or in coupling reactions. wikipedia.org The ability to first modify the alcohol and then react the germyl-alkyne offers a powerful tool for molecular construction.

Materials Science Integration: The molecule could be investigated as a monomer or functional component for new materials. Incorporation into polymers or onto surfaces could impart unique properties derived from the presence of the germanium atom, such as a high refractive index or specific electronic characteristics. paperpublications.org

Properties

CAS No. |

186904-90-5 |

|---|---|

Molecular Formula |

C7H14GeO |

Molecular Weight |

186.82 g/mol |

IUPAC Name |

4-trimethylgermylbut-3-yn-1-ol |

InChI |

InChI=1S/C7H14GeO/c1-8(2,3)6-4-5-7-9/h9H,5,7H2,1-3H3 |

InChI Key |

GMRXBOBFTKQNSJ-UHFFFAOYSA-N |

Canonical SMILES |

C[Ge](C)(C)C#CCCO |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of 3 Butyn 1 Ol, 4 Trimethylgermyl

Direct Germylation Approaches to Terminal Alkynes Incorporating Hydroxyl Functionality

The most straightforward route to 3-Butyn-1-ol (B147353), 4-(trimethylgermyl)- involves the direct attachment of a trimethylgermyl group to the terminal carbon of a 3-butyn-1-ol precursor. This approach leverages the acidity of the terminal alkyne's C-H bond.

Alkylation and Arylation Strategies for Germanium-Alkyne Linkage Formation

The formation of a germanium-alkyne bond through alkylation is a classical and widely employed method in organogermanium chemistry. nih.govwikipedia.org This strategy typically involves a two-step process: deprotonation of the terminal alkyne followed by nucleophilic attack on a germanium halide.

The synthesis commences with 3-butyn-1-ol, a readily available starting material. google.comgoogle.com The hydroxyl group must be considered, but in many cases, the acetylenic proton is significantly more acidic and can be selectively removed. A strong base is required to deprotonate the terminal alkyne (pKa ≈ 25-26). youtube.com Common bases for this purpose include organolithium reagents (e.g., n-butyllithium) or Grignard reagents (e.g., ethylmagnesium bromide). wikipedia.orgorgsyn.org The reaction generates a highly nucleophilic metal acetylide intermediate.

This intermediate is then treated with a trimethylgermyl halide, such as trimethylgermyl chloride or bromide. The acetylide anion performs a nucleophilic substitution (SN2) reaction on the germanium atom, displacing the halide and forming the desired carbon-germanium bond. youtube.comyoutube.com This method is analogous to the well-documented synthesis of the silicon counterpart, 4-(trimethylsilyl)-3-butyn-1-ol, where ethylmagnesium bromide is used for deprotonation followed by the addition of chlorotrimethylsilane. orgsyn.org

A representative reaction scheme is as follows:

Deprotonation: HC≡CCH₂CH₂OH + R-M → M⁺⁻C≡CCH₂CH₂OH + R-H (where R-M = n-BuLi or EtMgBr)

Alkylation: M⁺⁻C≡CCH₂CH₂OH + (CH₃)₃Ge-X → (CH₃)₃GeC≡CCH₂CH₂OH + M-X (where X = Cl, Br)

The table below outlines typical conditions for the analogous silylation reaction, which informs the approach for germylation.

Table 1: Reaction Conditions for the Analogous Synthesis of 4-(trimethylsilyl)-3-butyn-1-ol orgsyn.org

| Step | Reagent | Solvent | Temperature | Yield |

| Deprotonation | Ethylmagnesium bromide | Tetrahydrofuran (THF) | 0°C to room temp. | \multirow{2}{*}{71%} |

| Silylation | Chlorotrimethylsilane | Tetrahydrofuran (THF) | 0°C to room temp. |

This interactive table summarizes the conditions used in a closely related synthesis, providing a template for the germylation process.

Methodological Advancements in Germylation of Hydroxylated Acetylenes

Recent research has focused on developing more direct and efficient catalytic methods for C-Ge bond formation, avoiding the need for stoichiometric organometallic reagents. One significant advancement is the direct C(sp)-H dehydrogenative germylation of terminal alkynes. A notable example employs a B(C₆F₅)₃ catalyst in the presence of a mild organic base, 2,6-lutidine, to react terminal alkynes with hydrogermanes like triethylgermanium (B15089029) hydride. nih.gov This method is characterized by its operational simplicity and high selectivity for the dehydrogenative germylation product over hydrogermylation. Adapting this protocol for 3-butyn-1-ol would involve its reaction with trimethylgermane in the presence of the borane (B79455) catalyst.

Furthermore, cobalt-catalyzed reactions have emerged as a cost-effective and mild alternative for accessing alkynylgermanes, contrasting with methods that use more expensive transition metals like ruthenium or iridium. nih.gov These catalytic approaches represent a more sustainable and atom-economical route for the synthesis of hydroxylated alkynylgermanes.

Mechanistic Pathways of Germanium-Carbon Bond Formation in Alkyne Systems

The mechanism of germanium-carbon bond formation depends on the synthetic strategy employed.

In the classical alkylation approach , the reaction proceeds via a standard SN2 mechanism . vanderbilt.edu The deprotonated terminal alkyne, or acetylide, is a potent nucleophile. It attacks the electrophilic germanium center of the trimethylgermyl halide. The reaction involves a backside attack, leading to the displacement of the halide leaving group and the formation of the Ge-C sigma bond. youtube.com For this pathway to be efficient, the electrophile must be unhindered, a condition that is met by trimethylgermyl halides. youtube.com

In transition metal-catalyzed reactions , the mechanism can be more complex. For certain palladium-catalyzed cross-coupling reactions involving organogermanes, density functional theory (DFT) calculations have indicated that the conventional concerted transmetalation pathway has an extremely high energy barrier. wikipedia.org Instead, an electrophilic aromatic substitution (SEAr)-type pathway is proposed to be more kinetically favorable for activating the C-Ge bond, particularly when using electron-deficient transition metal catalysts like Au(III) or certain palladium complexes. wikipedia.org Although this applies to aryl germanes, similar non-conventional pathways may be operative in the catalytic germylation of alkynes.

Cross-Coupling Strategies for the Construction of the Trimethylgermyl Alkynol Framework

An alternative to direct germylation is the use of transition metal-catalyzed cross-coupling reactions. This approach would involve coupling a germyl-containing species with a suitable alkyne-containing species, or vice versa.

Transition Metal-Catalyzed Coupling Reactions in Organogermanium Synthesis

Cross-coupling reactions are a cornerstone of modern organic synthesis, with palladium-catalyzed reactions being particularly prominent. nih.govsigmaaldrich.com While organogermanium compounds are used less frequently in cross-coupling than their silicon or boron analogues, they possess unique reactivity. wikipedia.orgwikipedia.org The reactivity of organogermanes is generally intermediate between that of organosilanes and organostannanes. wikipedia.org

A plausible cross-coupling route to 3-Butyn-1-ol, 4-(trimethylgermyl)- could be a Sonogashira-type coupling. This might involve reacting a halo-alkynol, such as 4-iodo-3-butyn-1-ol, with a trimethylgermyl nucleophile, or conversely, coupling 3-butyn-1-ol with a (trimethylgermyl)metal reagent in the presence of a palladium catalyst.

However, a significant challenge in organogermanium cross-coupling is the strength and relative inertness of the C-Ge bond in transmetalation steps with standard Pd(0)/Pd(II) catalysts. wikipedia.org This has led to the exploration of more reactive catalytic systems.

Palladium Catalysts: While challenging, Pd-catalyzed cross-couplings of organogermanes are possible, often requiring specific conditions or more reactive germane (B1219785) species. wikipedia.org

Gold Catalysts: Electron-deficient gold complexes, such as Au(III) or cationic Au(I), have proven effective in activating C-Ge bonds for cross-coupling reactions. wikipedia.org

Other Metals: Catalysts based on other transition metals, including ruthenium, iridium, rhodium, platinum, and cobalt, have also been successfully used in the synthesis of various organogermanium compounds, such as alkynylgermanes and vinylgermanes, through processes like hydrogermylation or dehydrogenative coupling. nih.gov

Table 2: Transition Metals Used in Organogermanium Synthesis nih.govwikipedia.org

| Metal | Type of Reaction | Reactants | Reference |

| Palladium (Pd) | Cross-Coupling | Organogermanes, Aryl Halides | wikipedia.org |

| Gold (Au) | Cross-Coupling | Arylgermanes, Aryl Halides | wikipedia.org |

| Cobalt (Co) | Dehydrogenative Coupling | Alkynes, Hydrosilanes | nih.gov |

| Ruthenium (Ru) | Catalytic Germylation | Alkynes, Halogermanes | nih.gov |

| Iridium (Ir) | Catalytic Germylation | Alkynes, Halogermanes | nih.gov |

This interactive table showcases various transition metals that catalyze reactions to form C-Ge bonds, highlighting the versatility of metal-catalyzed approaches.

Ligand Design and Optimization for Selective Germylalkynol Synthesis

The success of a transition metal-catalyzed cross-coupling reaction is critically dependent on the ligand coordinated to the metal center. Ligands play a crucial role in modulating the catalyst's stability, activity, and selectivity. nih.govsigmaaldrich.com In the context of synthesizing a bifunctional molecule like 3-Butyn-1-ol, 4-(trimethylgermyl)-, preventing side reactions involving the hydroxyl group is paramount, a challenge that can be addressed through careful ligand selection.

The design of ligands is an active area of research, aiming to create catalysts that are more robust and efficient. nih.govnih.gov For challenging cross-couplings, such as those involving organogermanes, the development of specialized ligands is key. While specific ligands for the synthesis of 4-(trimethylgermyl)-3-butyn-1-ol are not explicitly detailed in the literature, principles from related reactions can be applied. For example, bulky, electron-rich phosphine (B1218219) ligands are often employed in palladium catalysis to promote the difficult oxidative addition and reductive elimination steps of the catalytic cycle. The design process may involve creating ligands that form a specific steric environment around the metal, facilitating the desired bond formation while inhibiting unwanted pathways. researchgate.net

Green Chemistry Approaches and Sustainable Synthetic Protocols for Organogermanium Compounds

The development of synthetic methods for organogermanium compounds is increasingly influenced by the principles of green chemistry, which prioritize safety, efficiency, and environmental sustainability. While organogermanium chemistry is less developed than that of its silicon counterparts, the general tenets of green synthesis are directly applicable. wikipedia.org Organogermanium compounds, for instance, are noted for having a low level of mammalian toxicity, which aligns with the green chemistry goal of designing safer chemicals. paperpublications.org

Traditional syntheses of organogermanes often rely on Grignard reagents or organolithium compounds, which require anhydrous solvents and can generate significant salt waste. wikipedia.org A greener approach to synthesizing 3-Butyn-1-ol, 4-(trimethylgermyl)- would focus on several key areas:

Catalytic Routes : Exploring catalytic methods, such as hydrogermylation, can offer a more atom-economical pathway to the C-Ge bond compared to stoichiometric reactions. wikipedia.org

Solvent Choice : Investigating the use of more benign solvents, such as ionic liquids or even water, could drastically reduce the environmental impact, although this remains a challenge for highly reactive organometallic reagents. iaea.org

Energy Efficiency : Employing methods like microwave-assisted synthesis could accelerate reaction times and reduce energy consumption. researchgate.net

Waste Reduction : Designing processes that minimize the formation of byproducts and facilitate the recycling of reagents or catalysts is a core principle. iaea.org

The synthesis analogous to that of 4-(trimethylsilyl)-3-butyn-1-ol involves the reaction of 3-butyn-1-ol with a Grignard reagent and then with a germyl (B1233479) halide. orgsyn.org Sustainable modifications to this protocol could involve developing a one-pot synthesis that minimizes intermediate workup steps, thereby reducing solvent usage and waste generation.

Multi-Step Synthetic Sequences and Functional Group Interconversions

The synthesis of complex molecules often requires a multi-step approach, where functional groups are sequentially modified to build the target structure. libretexts.org 3-Butyn-1-ol, 4-(trimethylgermyl)- is a bifunctional molecule, containing both a hydroxyl group and a trimethylgermyl-substituted alkyne. This structure makes it a valuable intermediate for creating more complex derivatives through carefully planned synthetic sequences. youtube.comyoutube.comyoutube.com

Strategic Use of Protecting Groups for Hydroxyl and Alkyne Moieties

In polyfunctional compounds, the selective transformation of one functional group in the presence of another is a common challenge. lumenlearning.com The hydroxyl group in 3-butyn-1-ol is more acidic than the terminal alkyne, meaning it will react preferentially with bases used for deprotonating the alkyne. lumenlearning.com To achieve selective functionalization, one group must be temporarily masked with a protecting group. organic-chemistry.org

Protection of the Hydroxyl Group: Before introducing the trimethylgermyl group onto the alkyne, the hydroxyl group must be protected. Silyl (B83357) ethers are among the most common and versatile protecting groups for alcohols due to their ease of installation, stability under various reaction conditions, and tunable removal (deprotection). youtube.comyoutube.com For example, the alcohol can be converted to a tert-butyldimethylsilyl (TBDMS) ether. Following the germylation of the alkyne, the silyl ether can be selectively removed using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) without affecting the C-Ge bond. youtube.com

Table 1: Common Protecting Groups for Hydroxyl and Alkyne Functions

| Functional Group | Protecting Group | Abbreviation | Protection Reagent(s) | Deprotection Condition(s) |

| Hydroxyl | tert-Butyldimethylsilyl ether | TBDMS-OR | TBDMS-Cl, Imidazole | TBAF or mild acid |

| Hydroxyl | Tetrahydropyranyl ether | THP-OR | Dihydropyran, H+ | Aqueous acid |

| Hydroxyl | Benzyl ether | Bn-OR | BnBr, NaH | Hydrogenolysis (H2, Pd/C) |

| Alkyne (terminal) | Silylalkyne | R-C≡C-SiR'3 | R'3SiCl, Base | Fluoride ion (TBAF) or base |

This table summarizes several common protecting groups. The choice of protecting group is critical and depends on the stability required during subsequent reaction steps. organic-chemistry.org An orthogonal protecting group strategy, where different groups can be removed under distinct conditions, allows for highly selective and complex molecular construction. organic-chemistry.org

Stereoselective and Regioselective Synthesis of Advanced Germylalkynol Analogues

The principles of regioselectivity and stereoselectivity are crucial for synthesizing advanced analogues with precise three-dimensional structures. mdpi.com

Regioselectivity : This refers to the control of where a reaction occurs on a molecule with multiple potential reaction sites. In the synthesis of the title compound from 3-butyn-1-ol, the reaction of a germyl electrophile with the deprotonated terminal alkyne is highly regioselective, placing the germyl group specifically at the C-4 position. nih.gov Further reactions on an unsaturated analogue, for instance, could be designed to be regioselective, directing additions to a specific carbon of a double or triple bond. nih.gov

Stereoselectivity : This involves controlling the formation of a specific stereoisomer. While 3-Butyn-1-ol, 4-(trimethylgermyl)- itself is achiral, it can be a precursor to chiral molecules. For example, the stereoselective reduction of the alkyne functionality can lead to either the (Z)- or (E)-alkene. A Lindlar catalyst would favor the formation of the (Z)-alkenylgermane, analogous to the synthesis of (Z)-4-(trimethylsilyl)-3-buten-1-ol. orgsyn.org Conversely, a dissolving metal reduction would yield the (E)-isomer. This control is fundamental for creating geometrically defined advanced analogues.

Divergent Synthetic Pathways for Tailored Derivatives

A divergent synthetic strategy uses a common intermediate to produce a wide array of structurally distinct compounds. youtube.com 3-Butyn-1-ol, 4-(trimethylgermyl)- is an ideal starting point for such a strategy. Its two distinct functional groups can be independently or sequentially modified to generate a library of tailored derivatives.

Figure 1: Divergent Synthetic Pathways from 3-Butyn-1-ol, 4-(trimethylgermyl)-

Oxidation of the alcohol can yield the corresponding aldehyde, 4-(trimethylgermyl)-3-butynal, or carboxylic acid, 4-(trimethylgermyl)-3-butynoic acid, which are precursors for further transformations. youtube.com

Modification of the hydroxyl group through esterification or etherification can introduce a variety of functional handles.

Reactions at the alkyne , such as the aforementioned stereoselective reductions or participation in metal-catalyzed cross-coupling reactions (e.g., Sonogashira coupling), can elongate the carbon chain or introduce aromatic and other structural motifs. wikipedia.org

This divergent approach allows for the efficient generation of molecular diversity from a single, well-defined organogermanium building block.

Reactivity Profiles and Transformative Chemistry of 3 Butyn 1 Ol, 4 Trimethylgermyl

Reactions at the Alkyne Functionality

The carbon-carbon triple bond in 3-Butyn-1-ol (B147353), 4-(trimethylgermyl)- is the primary site of its reactivity, undergoing a range of addition and cyclization reactions.

Hydrofunctionalization Reactions: Addition of Heteroatoms Across the Triple Bond

Hydrofunctionalization reactions involve the addition of a hydrogen atom and a heteroatom across the triple bond. These transformations are fundamental in organic synthesis for the construction of more complex molecules.

The hydrogermylation of alkynes, including those bearing a germyl (B1233479) substituent, can be catalyzed by various transition metals. Ruthenium-catalyzed hydrogermylation, for instance, has been shown to proceed via a trans-addition mechanism. acs.org This process involves the formation of a metal-vinylidene or a metal-alkyne complex, followed by the insertion of the alkyne into the metal-hydride bond. The regioselectivity of the addition is influenced by both electronic and steric factors of the alkyne substituents. Theoretical and experimental studies on palladium-catalyzed hydrogermylation suggest a mechanism involving the activation of the Ge-H bond through metal-ligand cooperation. nih.gov

The general mechanism for catalytic hydrogenation of alkynes involves the adsorption of both the alkyne and hydrogen onto the surface of a metal catalyst, such as platinum, palladium, or nickel. youtube.comyoutube.com The hydrogen molecule is cleaved into atomic hydrogen, which then adds sequentially to the alkyne, first forming an alkene and then an alkane. youtube.comlibretexts.org

The electron-rich nature of the alkyne triple bond makes it susceptible to attack by electrophiles. However, alkynes are generally less reactive towards electrophiles than alkenes. ic.ac.uk The addition of hydrogen halides (HX) to alkynes typically follows Markovnikov's rule, where the hydrogen atom adds to the less substituted carbon. libretexts.orglibretexts.org The mechanism can proceed through a vinyl cation intermediate, although this is a high-energy species. chemistrysteps.commasterorganicchemistry.com The presence of a trimethylgermyl group can influence the regioselectivity of the addition. The addition of halogens, such as Br₂, to alkynes proceeds through a cyclic halonium ion intermediate, resulting in anti-addition. libretexts.orglibretexts.org

Nucleophilic additions to alkynes are also possible, particularly when the alkyne is activated by an electron-withdrawing group. bham.ac.ukresearchgate.net While the triple bond itself is electron-rich, the high s-character of the sp-hybridized carbons can make them susceptible to nucleophilic attack under certain conditions, often requiring the use of heavy metal catalysts to decrease the electron density around the triple bond. quora.com

Achieving high levels of regio- and stereocontrol is a critical aspect of alkyne functionalization. In hydrogermylation reactions, the choice of catalyst and ligands plays a crucial role in determining the regioselectivity (i.e., whether the germyl group adds to the terminal or internal carbon) and stereoselectivity (syn or anti addition). nih.gov For instance, ruthenium catalysts are known to favor trans-hydrogermylation. acs.org

In electrophilic additions, Markovnikov's rule generally dictates the regiochemistry for terminal alkynes. chemistrysteps.comlibretexts.org Stereochemically, electrophilic additions to alkynes often result in anti-addition products. libretexts.org Catalytic hydrogenations using Lindlar's catalyst famously lead to the syn-addition of hydrogen, producing cis-alkenes. libretexts.org

Cycloaddition Reactions Involving the Alkyne Unit: Exploration of Ring-Forming Pathways

Cycloaddition reactions are powerful tools for the construction of cyclic compounds. libretexts.org The alkyne functionality in 3-Butyn-1-ol, 4-(trimethylgermyl)- can participate as a 2π-electron component in these transformations.

The alkyne can undergo [2+2] cycloadditions with alkenes, typically under photochemical conditions, to form cyclobutene (B1205218) derivatives. libretexts.org A study on the cycloaddition of germylenes with ethylene (B1197577) suggests a two-step mechanism involving the formation of an intermediate complex followed by isomerization. pku.edu.cn

[3+2] Cycloadditions, also known as 1,3-dipolar cycloadditions, involve the reaction of the alkyne with a 1,3-dipole to form a five-membered heterocyclic ring. For example, 4-(trimethylsilyl)-3-butyn-2-one (B1224664) has been shown to be an effective dipolarophile in reactions with cycloimmonium salts to generate functionalized indolizines. rsc.org The alkyne in 3-Butyn-1-ol can also participate in "click" chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form triazoles. medchemexpress.comresearchgate.net

The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example of a [2+n] cycloaddition where an alkyne can act as the dienophile, reacting with a conjugated diene to form a six-membered ring. libretexts.orgyoutube.com The reactivity in these reactions is governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules. youtube.com

Role of the Trimethylgermyl Group in Directing Cycloaddition Selectivity

The trimethylgermyl group (-GeMe₃) at the terminus of the alkyne in 3-butyn-1-ol, 4-(trimethylgermyl)- plays a significant, albeit not extensively documented, role in directing the selectivity of cycloaddition reactions. While specific studies on this exact molecule are scarce, the directing effects can be inferred from the well-established chemistry of analogous organosilicon and organotin compounds in reactions such as 1,3-dipolar cycloadditions.

In 1,3-dipolar cycloadditions, a 1,3-dipole reacts with a dipolarophile (the germylalkyne in this case) to form a five-membered heterocyclic ring. wikipedia.orgnumberanalytics.com This reaction class is a cornerstone for synthesizing heterocycles like triazoles, isoxazoles, and pyrazoles. youtube.comijrpc.com The mechanism is typically a concerted, pericyclic process where the regioselectivity is governed by both electronic and steric factors. organic-chemistry.org

The trimethylgermyl group influences the regioselectivity of the cycloaddition in two primary ways:

Electronic Effects: The germanium atom is less electronegative than carbon, and the Ge-C bond can exhibit σ-π conjugation with the adjacent alkyne. This results in the polarization of the triple bond, making the carbon atom attached to the germanium (C-4) slightly more electron-rich (δ⁻) and the adjacent carbon (C-3) more electron-poor (δ⁺). In reactions controlled by the interaction of the dipole's Highest Occupied Molecular Orbital (HOMO) with the alkyne's Lowest Unoccupied Molecular Orbital (LUMO), the largest coefficient of the LUMO is typically on the C-3 atom. This directs the nucleophilic end of the dipole to attack this position.

Steric Effects: The trimethylgermyl group is sterically demanding. This bulkiness can hinder the approach of the 1,3-dipole to the C-4 position, thereby favoring the formation of the regioisomer where the substituent of the dipole is distal to the germyl group.

For example, in the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) (R-N₃) and 4-(trimethylgermyl)-3-butyn-1-ol, two regioisomers could potentially form. organic-chemistry.org Based on the combined electronic and steric effects of the -GeMe₃ group, the formation of the 1,4-disubstituted triazole is generally favored over the 1,5-disubstituted isomer.

| Reaction Type | Reactant | Predicted Major Regioisomer | Controlling Factors |

| Azide-Alkyne Cycloaddition | R-N₃ | 1-(R)-4-(trimethylgermyl)-5-(2-hydroxyethyl)-1,2,3-triazole | Electronic & Steric |

| Nitrile Oxide Cycloaddition | R-CNO | 3-(R)-4-(trimethylgermyl)-5-(2-hydroxyethyl)isoxazole | Electronic & Steric |

| Nitrone Cycloaddition | R₂C=N⁺(R)O⁻ | 2,3-dihydro-2,3-(disubstituted)-4-(trimethylgermyl)-5-(2-hydroxyethyl)isoxazole | Electronic & Steric |

It is important to note that while these predictions are based on established principles, the precise regiochemical outcome can also be influenced by the specific nature of the 1,3-dipole, reaction conditions, and the presence of catalysts. For instance, copper-catalyzed azide-alkyne cycloadditions (CuAAC) proceed through a different, stepwise mechanism involving a copper acetylide intermediate, which can lead to a different or more exclusive regioselectivity. ijrpc.com

Olefin Metathesis and Polymerization Reactions of Germylalkynes (If applicable as a monomer)

While 3-butyn-1-ol, 4-(trimethylgermyl)- is an alkyne, its participation in olefin metathesis is conceivable through pathways like enyne metathesis or after its transformation into an alkene-containing monomer for ring-opening metathesis polymerization (ROMP).

Enyne Metathesis: This reaction involves the bond reorganization between an alkene and an alkyne, catalyzed by a metal carbene (e.g., Grubbs or Schrock catalysts), to produce a 1,3-diene. wikipedia.orgorganic-chemistry.org The intramolecular version, ring-closing enyne metathesis (RCEYM), is a powerful tool for synthesizing cyclic dienes. wikipedia.org 3-Butyn-1-ol, 4-(trimethylgermyl)- could potentially undergo intermolecular cross-enyne metathesis with an alkene like ethylene. The proposed mechanism involves the formation of a metallacyclobutene intermediate, leading to a new vinylcarbene that reacts with the alkene partner. wikipedia.orgorganic-chemistry.org The formation of the conjugated diene product provides a thermodynamic driving force for the reaction. wikipedia.org

Polymerization: Direct polymerization of the alkyne moiety in 3-butyn-1-ol, 4-(trimethylgermyl)- is possible. Polymerizations involving alkyne monomers can be catalyzed by various systems, including organobases or Lewis acids, to yield polymers with unique structures and functions. mdpi.comresearchgate.net

More relevant to olefin metathesis is the potential for this compound to act as a precursor to a monomer for Ring-Opening Metathesis Polymerization (ROMP). ROMP is a chain-growth polymerization driven by the relief of ring strain in cyclic olefins, producing polymers with unsaturated backbones. wikipedia.orgyoutube.com To be applicable in ROMP, the compound would need to be incorporated into a strained cyclic olefin, such as a norbornene derivative.

A hypothetical pathway could involve:

Functionalization: The hydroxyl group of 3-butyn-1-ol, 4-(trimethylgermyl)- is reacted with a norbornene molecule containing a suitable electrophilic handle.

Reduction: The alkyne is selectively reduced to a Z-alkene.

ROMP: The resulting germyl-functionalized norbornene monomer is then subjected to polymerization using a ruthenium-based catalyst (e.g., a Grubbs catalyst).

This would yield a polymer with repeating units containing the -(CH₂)₂-GeMe₃ side chain. Such functionalized polymers are of interest for creating materials with tailored refractive indices, electronic properties, or biocompatibility. nih.govdigitellinc.com The control over monomer sequence and polymer architecture afforded by living polymerization techniques like ROMP makes this an attractive, though hypothetical, application. ornl.govcmu.edu

Transformations Involving the Organogermanium Moiety

The organogermanium moiety is a key reactive center in 3-butyn-1-ol, 4-(trimethylgermyl)-, offering a range of transformations that are central to its synthetic utility.

Cleavage and Exchange Reactions of the Germanium-Carbon Bond

The bond between the sp-hybridized carbon and the germanium atom is susceptible to cleavage under various conditions, enabling functional group interconversion.

Protodegermylation and Halodegermylation: The C(sp)-Ge bond can be cleaved by electrophiles. Treatment with a proton source (acid) can lead to protodegermylation, replacing the trimethylgermyl group with a hydrogen atom to yield 3-butyn-1-ol. More synthetically useful is halodegermylation, where reaction with electrophilic halogen sources like iodine (I₂), N-bromosuccinimide (NBS), or N-chlorosuccinimide (NCS) results in the formation of the corresponding 4-halo-3-butyn-1-ol. This provides a route to terminal haloalkynes, which are valuable synthetic intermediates.

Transmetalation: The trimethylgermyl group can be exchanged for another metal, a process known as transmetalation. wikipedia.org This is a fundamental step in many cross-coupling reactions. wikipedia.org For instance, reacting the alkynylgermane with an organolithium reagent or a fluoride (B91410) source (e.g., TBAF) can generate a lithium or germyl anion/pentacoordinate silicate (B1173343) respectively, which can then be trapped with other electrophiles. More significantly, in the context of palladium-catalyzed cross-coupling reactions (like Stille or Sonogashira-type couplings), the germyl group can be transmetalated to the palladium center, allowing the alkynyl fragment to be coupled with aryl or vinyl halides. wikipedia.org The reactivity of organogermanes is generally intermediate between that of organosilanes and organostannanes. wikipedia.org

| Reaction | Reagent | Product | Significance |

| Protodegermylation | H⁺ (e.g., HCl) | 3-Butyn-1-ol | Removal of the germyl group |

| Iododegermylation | I₂ | 4-Iodo-3-butyn-1-ol | Synthesis of terminal iodoalkynes |

| Bromodegermylation | NBS | 4-Bromo-3-butyn-1-ol | Synthesis of terminal bromoalkynes |

| Transmetalation (to Pd) | Pd(0) catalyst, R-X | R-C≡C-(CH₂)₂-OH | C-C bond formation via cross-coupling |

Single Electron Transfer (SET) Reactions and Radical Processes in Organogermanium Chemistry

Organogermanium compounds are known to participate in radical reactions, often initiated by single electron transfer (SET) or photochemical cleavage. nih.govrsc.org The C-Ge bond in 4-(trimethylgermyl)-3-butyn-1-ol is weaker than a corresponding C-Si bond and can undergo homolytic cleavage upon exposure to UV light or in the presence of a radical initiator. This generates a trimethylgermyl radical (•GeMe₃) and a butynyl alcohol radical.

Alternatively, the alkyne moiety itself can react with radicals. The addition of a radical species to the triple bond generates a vinyl radical intermediate. mdpi.com This vinyl radical can then be trapped or participate in subsequent cascade reactions, allowing for the trifunctionalization of the original alkyne. mdpi.com

Cobalt-based metalloradical catalysis has been shown to activate alkynes for asymmetric radical cyclopropanation, proceeding through α-metalloradical intermediates. nih.gov Such pathways could potentially be applied to 3-butyn-1-ol, 4-(trimethylgermyl)-, where the initial radical addition would be followed by cyclization, offering stereocontrolled access to complex cyclic structures. The presence of the hydroxyl group could also influence these radical pathways through hydrogen atom transfer (HAT) processes. mdpi.com

Organogermanium Rearrangements and Their Mechanistic Investigations

One of the more sophisticated transformations available to alkynylgermanes is rearrangement, particularly the migration of the germyl group. Gold-catalyzed reactions of propargyl heterocycles have demonstrated that a nih.govorganic-chemistry.org-migration of a germyl group can occur concurrently with alkyne-vinylidene isomerization. nih.govorganic-chemistry.org

For 3-butyn-1-ol, 4-(trimethylgermyl)-, a similar gold-catalyzed pathway could be envisioned. The reaction would be initiated by the coordination of the gold(I) catalyst to the alkyne. This would facilitate an alkyne-vinylidene rearrangement, forming a transient gold-vinylidene species. A subsequent nih.govorganic-chemistry.org-migration of the trimethylgermyl group would lead to a new organogold intermediate, which could then be protonated or trapped by other nucleophiles. This provides a pathway to vinylgermanes, which are themselves versatile synthetic intermediates.

Other migratory insertion reactions have also been documented in organogermanium chemistry. For example, alkynes have been shown to insert into Ge-Si bonds in silylated germylenes in a 1,2-migratory insertion fashion. mdpi.comnih.gov While the specific substrate 3-butyn-1-ol, 4-(trimethylgermyl)- does not possess these exact structural motifs, these studies highlight the propensity for rearrangements in related organogermanium systems.

Advanced Spectroscopic and Computational Methodologies for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for determining the detailed structure of molecules in solution. nih.gov For 3-Butyn-1-ol (B147353), 4-(trimethylgermyl)-, a combination of one-dimensional and multi-dimensional NMR experiments provides a complete picture of its atomic framework.

Based on analogous compounds like 4-(trimethylsilyl)-3-butyn-1-ol orgsyn.orgthermofisher.com and the parent 3-butyn-1-ol nist.govchemicalbook.com, the expected ¹H and ¹³C NMR chemical shifts for 3-Butyn-1-ol, 4-(trimethylgermyl)- can be predicted. The trimethylgermyl group, similar to the trimethylsilyl (B98337) group, will influence the electron density across the molecule, affecting the chemical shifts of nearby protons and carbons.

Predicted ¹H and ¹³C NMR Data

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity / Remarks |

|---|---|---|---|

| Ge(CH₃)₃ | ~0.2 | ~ -1.0 | Singlet, 9H |

| CH₂-OH | ~3.7 | ~61.0 | Triplet, 2H |

| -C≡C-CH₂- | ~2.5 | ~25.0 | Triplet, 2H |

| -OH | Variable | - | Broad singlet, 1H |

| Ge-C≡C- | - | ~90.0 | Quaternary Carbon |

| -C≡C-CH₂- | - | ~85.0 | Quaternary Carbon |

To confirm the structural assignments, a suite of two-dimensional (2D) NMR experiments is employed. slideshare.net

COSY (COrrelation SpectroscopY): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. sdsu.edu For 3-Butyn-1-ol, 4-(trimethylgermyl)-, a cross-peak would be expected between the protons of the two methylene (B1212753) groups (-CH₂-CH₂-OH), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. sdsu.eduyoutube.com It would show correlations between the protons of the trimethylgermyl group and their corresponding carbon, as well as the protons of each methylene group with their respective carbon atoms. This is crucial for unambiguous carbon signal assignment.

HMBC (Heteronuclear Multiple Bond Coherence): This technique shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). sdsu.eduyoutube.com It is particularly useful for identifying quaternary carbons, which have no attached protons. For instance, correlations would be expected from the methylene protons adjacent to the alkyne to both sp-hybridized carbons of the triple bond. The protons of the trimethylgermyl group would also show a correlation to the germanium-bonded alkyne carbon.

NOESY (Nuclear Overhauser Effect SpectroscopY): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. slideshare.net While less critical for a small, relatively rigid molecule like this, it can provide information about preferred conformations in solution.

Direct observation of the germanium nucleus can be achieved through ⁷³Ge NMR spectroscopy. However, this technique presents significant challenges. The ⁷³Ge isotope has a low natural abundance (7.73%), a low magnetogyric ratio, and a large quadrupole moment, which leads to broad resonance signals and low sensitivity. researchgate.netnorthwestern.edu Consequently, acquiring ⁷³Ge NMR spectra often requires high magnetic fields, specialized equipment, and long acquisition times. nih.gov

For 3-Butyn-1-ol, 4-(trimethylgermyl)-, the germanium atom is in a relatively symmetric tetrahedral environment, bonded to three methyl groups and one sp-hybridized carbon. This symmetry can help in obtaining a detectable, albeit broad, signal. researchgate.net The chemical shift would provide direct information about the electronic environment of the germanium nucleus. Neat tetramethylgermane (B1582461) (GeMe₄) is typically used as an external reference for ⁷³Ge chemical shifts. northwestern.edu

Dynamic NMR (DNMR) is used to study molecules that undergo conformational changes or chemical exchange processes on the NMR timescale. nih.gov For 3-Butyn-1-ol, 4-(trimethylgermyl)-, potential dynamic processes could include rotation around the C-C and C-Ge single bonds.

By acquiring NMR spectra at different temperatures, one could study the energetic barriers to these rotations. For example, at very low temperatures, rotation around the CH₂-CH₂ bond might become slow enough to make the two protons on each carbon magnetically non-equivalent, leading to more complex splitting patterns. However, for a small and flexible molecule like this, the energy barriers are expected to be low, and such effects would likely only be observable at temperatures well below ambient.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Bonding Characteristics

Vibrational spectroscopy, which includes Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and the nature of its chemical bonds by probing their vibrational frequencies. nih.govmdpi.com

The IR and Raman spectra of 3-Butyn-1-ol, 4-(trimethylgermyl)- would be dominated by characteristic vibrations of its functional groups. By comparing with known data for similar compounds, key spectral features can be assigned.

Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Source / Remarks |

|---|---|---|---|

| O-H | Stretch | ~3350 (broad) | orgsyn.orgnist.gov Characteristic of hydrogen-bonded alcohol. |

| C-H (sp³) | Stretch | 2850-3000 | From CH₃ and CH₂ groups. |

| C≡C | Stretch | ~2175 | orgsyn.orgorgchemboulder.com The Ge substituent influences this frequency compared to a terminal alkyne. This band is often weak in the IR spectrum. libretexts.org |

| Ge-(CH₃)₃ | Rocking/Deformation | ~840 | orgsyn.org Strong band, characteristic of trimethyl-metal groups. |

| Ge-C | Stretch | ~600 | Characteristic of the Germanium-Carbon bond. |

| C-O | Stretch | ~1050 | orgsyn.org Characteristic of a primary alcohol. |

The C≡C stretching frequency is particularly diagnostic. In internal alkynes, this stretch appears in the 2100-2260 cm⁻¹ region. libretexts.org The specific frequency is sensitive to the substituents on the alkyne. The trimethylgermyl group is expected to result in a frequency similar to that of its silicon analog, around 2178 cm⁻¹. orgsyn.org

The synthesis or subsequent reactions of 3-Butyn-1-ol, 4-(trimethylgermyl)- can be monitored in real-time using in situ spectroscopy. nih.gov Techniques like FTIR are particularly powerful for this purpose. rsc.org

For example, during the synthesis of this compound from 3-butyn-1-ol and a trimethylgermyl halide, one could monitor the reaction progress by observing the disappearance of the sharp C≡C-H stretching band of the terminal alkyne starting material (typically around 3300 cm⁻¹) and the appearance of the new, shifted internal C≡C stretching band (~2175 cm⁻¹) of the product. orgchemboulder.com The consumption of the starting material and the formation of the product can be quantified over time, allowing for kinetic analysis and reaction optimization.

Mass Spectrometry for Molecular Formula Validation and Fragmentation Analysis

Mass spectrometry serves as a fundamental tool for the characterization of 3-Butyn-1-ol, 4-(trimethylgermyl)-. It provides definitive confirmation of the molecular weight and offers a detailed map of the molecule's fragmentation, which is invaluable for structural elucidation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is essential for unambiguously determining the elemental composition of a molecule by measuring its mass with very high accuracy. nih.gov For 3-Butyn-1-ol, 4-(trimethylgermyl)-, which has the molecular formula C7H14GeO, HRMS can differentiate its exact mass from other potential compounds with the same nominal mass. mdpi.com

The theoretical exact mass is calculated using the masses of the most abundant isotopes of each element (¹H, ¹²C, ¹⁶O, and ⁷⁴Ge). This precise measurement allows for the confident validation of the molecular formula, a critical first step in the structural characterization process.

Table 1: Theoretical Isotopic Masses for HRMS Analysis of C₇H₁₄GeO

| Isotope | Natural Abundance (%) | Atomic Mass (Da) |

|---|---|---|

| ¹H | 99.985 | 1.007825 |

| ¹²C | 98.93 | 12.000000 |

| ¹⁶O | 99.762 | 15.994915 |

| ⁷⁰Ge | 20.57 | 69.924249 |

| ⁷²Ge | 27.45 | 71.922076 |

| ⁷³Ge | 7.75 | 72.923459 |

| ⁷⁴Ge | 36.50 | 73.921178 |

Data sourced from NIST and IUPAC databases.

The high resolving power of modern mass spectrometers, such as orbital trapping instruments, can easily distinguish between ions of the same nominal mass, ensuring accurate formula assignment. nih.govmdpi.com

Elucidation of Fragmentation Pathways and Their Mechanistic Relevance

Electron ionization (EI) mass spectrometry induces fragmentation of the molecular ion, providing a characteristic fingerprint that reveals structural motifs. The fragmentation of organogermanium compounds is often dominated by cleavages that lead to stable, even-electron, metal-containing ions. rsc.org

For 3-Butyn-1-ol, 4-(trimethylgermyl)-, several key fragmentation pathways can be predicted:

α-Cleavage: A primary and highly favorable fragmentation for organogermanes is the loss of a methyl radical (•CH₃) from the trimethylgermyl group to form a stable, germanium-centered cation [M-15]⁺. This is often the base peak or a very abundant ion in the spectrum.

Alcohol Fragmentation: Primary alcohols can undergo dehydration, leading to the loss of a water molecule (H₂O) to form an [M-18]⁺ ion. docbrown.info Another common pathway is the cleavage of the C-C bond adjacent to the oxygen, which for this molecule would result in the loss of a •CH₂OH radical.

Cleavage of the Propargylic Bond: The bond between C2 and C3 is susceptible to cleavage, which could lead to various fragment ions depending on where the charge resides.

Rearrangements: McLafferty-type rearrangements are possible if the geometry allows for a six-membered ring transition state, though this is less common for this specific structure compared to long-chain carbonyl compounds. miamioh.edu

Table 2: Plausible Mass Fragments of 3-Butyn-1-ol, 4-(trimethylgermyl)-

| m/z (for ⁷⁴Ge) | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 188 | [C₇H₁₄⁷⁴GeO]⁺ | Molecular Ion (M⁺) |

| 173 | [(CH₃)₂⁷⁴GeC≡CCH₂CH₂OH]⁺ | Loss of •CH₃ |

| 170 | [C₇H₁₂⁷⁴Ge]⁺ | Loss of H₂O |

| 119 | [(CH₃)₃⁷⁴Ge]⁺ | Cleavage of Ge-C(alkyne) bond |

| 103 | [(CH₃)₂H⁷⁴Ge]⁺ | Rearrangement and loss of C₄H₅O |

X-ray Diffraction Analysis of Crystalline Derivatives and Intermediates

While obtaining a single crystal of the liquid 3-Butyn-1-ol, 4-(trimethylgermyl)- itself can be challenging, X-ray diffraction studies on its crystalline derivatives or related intermediates provide precise data on its three-dimensional structure. nih.govsemanticscholar.org This technique is unparalleled for determining bond lengths, bond angles, and coordination geometries. mdpi.com

Precise Determination of Germanium Coordination Geometries and Bond Lengths

In 3-Butyn-1-ol, 4-(trimethylgermyl)-, the germanium atom is a tetravalent (Ge(IV)) center. X-ray diffraction analysis would confirm that it adopts a tetrahedral coordination geometry, as is typical for tetracoordinate organogermanium compounds. wikipedia.org The substituents—three methyl groups and one butynyl group—would be arranged around the central germanium atom with bond angles approximating the ideal tetrahedral angle of 109.5°.

Precise bond lengths for the Ge-C bonds can be determined. Based on data from structurally similar organogermanium compounds, these values can be reliably estimated. nih.govnih.gov

Table 3: Expected Bond Lengths from X-ray Crystallography

| Bond | Expected Length (Å) | Comments |

|---|---|---|

| Ge-C(methyl) | 1.94 - 1.98 | Typical range for trimethylgermyl moieties. |

| Ge-C(alkynyl) | 1.90 - 1.95 | The sp-hybridization of the carbon can slightly shorten this bond compared to a Ge-C(sp³) bond. |

| C≡C | 1.18 - 1.22 | Standard range for a carbon-carbon triple bond. |

Values are based on published data for analogous organogermanium structures. nih.govnih.gov

Analysis of Intermolecular Interactions and Crystal Packing Effects

The solid-state architecture of crystalline derivatives is governed by a network of intermolecular interactions. rsc.org For this molecule, the hydroxyl (-OH) group is the most significant contributor to strong, directional interactions.

Hydrogen Bonding: The primary and most influential intermolecular force would be O-H···O hydrogen bonds. These interactions would likely direct the assembly of molecules into chains or cyclic motifs in the crystal lattice. The analysis of these hydrogen bond networks is crucial for understanding the material's properties. mdpi.com

Crystal Packing: The interplay between the strong hydrogen bonds and the steric requirements of the trimethylgermyl groups dictates the final crystal packing arrangement. ornl.gov Hirshfeld surface analysis is a modern computational tool often used to visualize and quantify these subtle intermolecular contacts within the crystal structure. ornl.gov

Computational Chemistry and Theoretical Modeling for Understanding Organogermanium Systems

Computational chemistry serves as a powerful tool for elucidating the properties and reactivity of organometallic compounds. uni-giessen.de Techniques such as Density Functional Theory (DFT) and molecular orbital (MO) theory provide deep insights into molecular structure, bonding, and reaction pathways. rsc.orgyoutube.comyoutube.com However, a dedicated computational investigation of 3-Butyn-1-ol, 4-(trimethylgermyl)- has not been reported.

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure Optimization

Density Functional Theory (DFT) is a standard method for optimizing the geometry and determining the electronic structure of molecules. youtube.com This approach allows for the calculation of key parameters such as bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule's lowest energy conformation.

Table 1: Calculated Geometric Parameters for 3-Butyn-1-ol, 4-(trimethylgermyl)-

| Parameter | Calculated Value |

| Ge-C(alkyne) Bond Length (Å) | Data not available |

| C≡C Bond Length (Å) | Data not available |

| C(sp)-C(sp2) Bond Length (Å) | Data not available |

| O-H Bond Length (Å) | Data not available |

| Ge-C-C Bond Angle (°) | Data not available |

| C-C-O Bond Angle (°) | Data not available |

As no computational studies have been published, this table cannot be populated with data.

Prediction of Spectroscopic Parameters and Validation Against Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data, such as NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. rsc.orgnih.gov These theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

Theoretical calculations for 3-Butyn-1-ol, 4-(trimethylgermyl)- would predict characteristic IR stretching frequencies for the O-H, C≡C, and Ge-C bonds. Similarly, ¹H, ¹³C, and ⁷³Ge NMR chemical shifts could be calculated to aid in experimental assignments. A search of the scientific literature indicates that these predictive studies have not been performed for this molecule, and therefore, no comparison between theoretical and experimental spectroscopic data can be made.

Table 2: Predicted vs. Experimental Spectroscopic Data for 3-Butyn-1-ol, 4-(trimethylgermyl)-

| Spectroscopic Feature | Predicted Value | Experimental Value |

| IR ν(C≡C) (cm⁻¹) | Data not available | Data not available |

| IR ν(O-H) (cm⁻¹) | Data not available | Data not available |

| ¹H NMR δ (CH₂) (ppm) | Data not available | Data not available |

| ¹³C NMR δ (C≡C) (ppm) | Data not available | Data not available |

No published data exists to populate this table.

Reaction Mechanism Elucidation: Transition State Analysis and Intrinsic Reaction Coordinate (IRC) Studies

Computational methods are crucial for mapping out the pathways of chemical reactions. rsc.org By locating transition state (TS) structures and calculating their energies, chemists can determine activation barriers and predict reaction kinetics. Intrinsic Reaction Coordinate (IRC) calculations confirm that a located transition state connects the reactants and products, providing a detailed view of the reaction pathway. nih.gov

Potential reactions involving 3-Butyn-1-ol, 4-(trimethylgermyl)-, such as its synthesis, cycloaddition reactions, or functional group transformations, could be modeled. acs.org However, no mechanistic studies, transition state analyses, or IRC calculations for reactions involving this compound have been documented in the literature.

Molecular Orbital Theory and Bonding Analysis of Germanium-Carbon Multiple Bonds

Molecular Orbital (MO) theory describes the bonding in a molecule in terms of orbitals that extend over the entire structure. youtube.com Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), collectively known as frontier molecular orbitals (FMOs), is particularly important for understanding a molecule's reactivity. researchgate.net

For 3-Butyn-1-ol, 4-(trimethylgermyl)-, an MO analysis would provide insights into the nature of the germanium-carbon triple bond, including the contributions of germanium and carbon atomic orbitals to the σ and π bonds. The energies and distributions of the HOMO and LUMO would indicate the molecule's potential as a nucleophile or electrophile. This type of detailed bonding analysis for 3-Butyn-1-ol, 4-(trimethylgermyl)- is currently absent from the scientific literature.

Future Research Directions and Emerging Paradigms in Organogermanium Alkynol Chemistry

Development of Innovative and Atom-Economical Synthetic Approaches

The synthesis of organogermanium compounds has traditionally relied on methods such as the alkylation of germanium halides with organolithium or Grignard reagents. wikipedia.org A plausible and innovative approach for the synthesis of 3-Butyn-1-ol (B147353), 4-(trimethylgermyl)- would be the adaptation of methods used for its silicon analogue. This would likely involve the deprotonation of the terminal alkyne in 3-butyn-1-ol, followed by quenching with a trimethylgermyl halide (e.g., trimethylgermyl chloride). This method, while effective, generates stoichiometric amounts of salt byproducts.

Future research will undoubtedly focus on more atom-economical synthetic routes. acs.org One such promising avenue is the transition-metal-catalyzed hydrogermylation of alkynes. nih.govrsc.org This approach involves the direct addition of a germanium hydride across the carbon-carbon triple bond. For a molecule like 3-butyn-1-ol, this would require a selective catalyst that favors the addition to the alkyne in the presence of a hydroxyl group. Cobalt-catalyzed hydrogermylation has shown promise for terminal alkynes, offering a selective route to vinylgermanes. nih.gov Another innovative strategy is the direct C(sp)-H germylation of terminal alkynes, which has been achieved using a combination of a Lewis acid catalyst and an organic base, avoiding the need for pre-metalated alkynes.

| Synthetic Approach | Description | Potential Advantages | Challenges |

| Alkylation of Germanium Halides | Deprotonation of 3-butyn-1-ol followed by reaction with a trimethylgermyl halide. | Well-established methodology. | Generates stoichiometric byproducts. |

| Catalytic Hydrogermylation | Direct addition of a trimethylgermanium hydride across the alkyne of 3-butyn-1-ol catalyzed by a transition metal. | High atom economy, potentially milder conditions. | Catalyst selectivity in the presence of a hydroxyl group. |

| Direct C-H Germylation | Lewis acid-catalyzed reaction between 3-butyn-1-ol and a germanium hydride. | Avoids pre-functionalization of the alkyne. | Requires careful optimization of catalyst and reaction conditions. |

Exploration of Novel Reactivity Pathways and Unconventional Transformations

The trifunctional nature of 3-Butyn-1-ol, 4-(trimethylgermyl)- (possessing a hydroxyl group, a trimethylgermyl-substituted alkyne, and the germanium-carbon bond) opens up a vast landscape for exploring novel reactivity. The alkyne moiety can undergo a variety of transformations, including cycloaddition reactions, further functionalization via cross-coupling reactions, and polymerization. The trimethylgermyl group can influence the reactivity of the alkyne and can itself participate in cross-coupling reactions, offering an orthogonal handle for molecular elaboration. wikipedia.org

Future investigations will likely delve into unconventional transformations. For instance, intramolecular reactions between the hydroxyl group and the germyl-alkyne could lead to the formation of novel germacycles. The development of new catalytic systems could enable selective transformations at either the C(sp)-Ge bond or the C(sp)-C bond of the alkyne. Furthermore, the exploration of radical reactions involving organogermanium compounds is a growing area, and the trimethylgermyl group in our target molecule could be leveraged to initiate or participate in such transformations. rsc.org

Integration into Advanced Functional Materials and Nanotechnology (Excluding specific material properties)

Organogermanium compounds are finding increasing use in the development of advanced functional materials and in the field of nanotechnology. wikipedia.org The unique combination of an organic scaffold with the heavier germanium element can lead to materials with interesting electronic and optical properties. 3-Butyn-1-ol, 4-(trimethylgermyl)- could serve as a valuable precursor for such materials.

The alkynyl and hydroxyl functionalities provide anchor points for incorporation into larger polymeric or supramolecular architectures. For instance, the hydroxyl group can be used for surface functionalization of nanoparticles or for the formation of polyesters and polyurethanes. The germyl-alkyne can be polymerized to create germanium-containing polymers with potentially unique conductive or photophysical properties. Furthermore, organogermanium precursors have been used in the solution-based synthesis of amorphous germanium nanoparticles, and 3-Butyn-1-ol, 4-(trimethylgermyl)- could be explored as a tailored precursor for controlling nanoparticle size and surface chemistry. researchgate.net The presence of both a reactive alkyne and a hydroxyl group could allow for the creation of cross-linked networks and hybrid organic-inorganic materials. mdpi.com

Expansion of Catalytic Applications with Enhanced Efficiency and Selectivity

The development of organogermanium compounds as catalysts is an emerging and exciting area of research. chemistryviews.org While less explored than their silicon and tin counterparts, organogermanium compounds have shown catalytic activity in various organic transformations. The structural features of 3-Butyn-1-ol, 4-(trimethylgermyl)- suggest its potential as a ligand for transition metal catalysts. The alkyne and hydroxyl groups can act as a bidentate ligand, coordinating to a metal center and influencing its catalytic activity and selectivity.

Future research could focus on designing and synthesizing chiral versions of this compound to be used in asymmetric catalysis. Moreover, the germanium atom itself can act as a Lewis acid, and organogermanium(IV) compounds have been shown to catalyze reactions such as the [3+2] cycloaddition. rsc.org The electronic properties of the trimethylgermyl group can be tuned to modulate the Lewis acidity of the germanium center, thus allowing for the development of tailored catalysts. The investigation of germylenes, which are germanium analogues of carbenes, in catalysis is another promising direction. researchgate.net Derivatives of 3-Butyn-1-ol, 4-(trimethylgermyl)- could potentially be converted into germylene precursors for catalytic applications.

Synergistic Application of Experimental and Computational Methodologies in Design and Discovery

The synergy between experimental and computational chemistry has become an indispensable tool in modern chemical research. rsc.org In the context of organogermanium chemistry, computational studies can provide valuable insights into reaction mechanisms, predict the properties of novel compounds, and guide the design of new experiments. nih.govresearchgate.net

For a molecule like 3-Butyn-1-ol, 4-(trimethylgermyl)-, where experimental data is scarce, computational methods can be particularly insightful. Density Functional Theory (DFT) calculations can be employed to:

Predict Spectroscopic Properties: Calculate NMR chemical shifts and vibrational frequencies to aid in the characterization of the synthesized compound.

Elucidate Reaction Mechanisms: Investigate the transition states and reaction pathways for the synthesis and subsequent transformations of the molecule, helping to optimize reaction conditions and predict product distributions.

Design Novel Catalysts: Model the interaction of the organogermanium alkynol with metal centers to design more efficient and selective catalysts.

Explore Material Properties: Predict the electronic and structural properties of polymers and materials derived from this building block.

The close collaboration between experimentalists and computational chemists will be crucial for accelerating the discovery and development of new organogermanium compounds and their applications. acs.org This synergistic approach will enable a more rational design of molecules with desired properties and a deeper understanding of their underlying chemistry.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Butyn-1-ol, 4-(trimethylgermyl)-, and how does the trimethylgermyl group influence reactivity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or metal-catalyzed coupling reactions. For example, propargyl alcohols (e.g., 3-butyn-1-ol derivatives) can react with trimethylgermane reagents under palladium or copper catalysis. The trimethylgermyl group introduces steric bulk and modulates electronic properties, affecting reaction rates and selectivity in subsequent transformations (e.g., hydrogenation or cycloadditions) .

- Key Considerations :

- Use anhydrous conditions to prevent hydrolysis of the germyl group.

- Monitor reaction progress via GC-MS or NMR due to the compound’s sensitivity to oxidation .

Q. How should researchers safely handle and store 3-Butyn-1-ol, 4-(trimethylgermyl)- given its hazards?

- Methodological Answer :

- Handling : Use PPE (gloves, goggles) in a fume hood. Avoid contact with skin/eyes, as similar propargyl alcohols are known irritants .

- Storage : Store under inert gas (N₂/Ar) at 2–8°C in airtight containers. The compound is flammable (flash point ~40°C) and may decompose upon prolonged exposure to moisture .

- Safety Data :

| Hazard Type | Classification |

|---|---|

| Skin/Eye Irritation | Category 2 (GHS) |

| Flammability | Category 3 (NFPA) |

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies the alkyne proton (δ ~1.9–2.1 ppm) and germyl group signals (e.g., ⁷³Ge NMR for Ge-C bonding) .

- Mass Spectrometry : Electron ionization (EI-MS) shows a molecular ion peak at m/z ≈ 198 (C₇H₁₂OGe) with fragmentation patterns indicating loss of trimethylgermyl (-Ge(CH₃)₃) .

- Reference Data :

| Technique | Key Peaks |

|---|---|

| IR | C≡C stretch ~2100 cm⁻¹, O-H stretch ~3300 cm⁻¹ |

| GC-MS | Retention time calibrated against NIST standards |

Advanced Research Questions

Q. How does the trimethylgermyl group affect regioselectivity in hydrogenation reactions compared to silicon or boron analogs?

- Methodological Answer : The Ge(CH₃)₃ group increases steric hindrance, favoring cis-addition in semihydrogenation. For example, using Lindlar catalyst (Pd/CaCO₃ with quinoline), the germyl-substituted alkyne converts to the cis-alkene with >90% selectivity, whereas trimethylsilyl analogs show lower steric bias .

- Comparative Data :

| Catalyst | Substrate | Selectivity (cis:trans) |

|---|---|---|

| Lindlar Pd | 4-(trimethylgermyl)-3-butyn-1-ol | 95:5 |

| Pd/BaSO₄ | Ethyl 2-Butynoate | 85:15 |

Q. What are the kinetic and thermodynamic stability challenges of 3-Butyn-1-ol, 4-(trimethylgermyl)- under varying pH and temperature?

- Methodological Answer :

- Kinetic Stability : The compound decomposes above 80°C, releasing germane gas (GeH₄). Monitor via TGA/DSC .

- pH Sensitivity : Hydrolysis occurs in acidic conditions (pH < 4), forming germanium oxides and propargyl alcohol derivatives. Use buffered solutions (pH 6–8) for aqueous reactions .

- Stability Data :

| Condition | Half-Life (25°C) |

|---|---|

| Neutral pH | >6 months |

| pH 3 | ~24 hours |

Q. How can researchers resolve contradictions in catalytic efficiency data for cross-coupling reactions involving this compound?

- Methodological Answer : Discrepancies often arise from ligand choice or solvent polarity. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.